Bevantolol, a beta-1 adrenoceptor antagonist, has been extensively studied in cardiovascular research. Its primary applications include:
Beyond its well-established role in cardiovascular health, Bevantolol has been explored in research for other potential applications, including:
A crucial aspect of Bevantolol research is its selectivity compared to other beta-blockers. Unlike some beta-blockers that affect both beta-1 and beta-2 receptors, Bevantolol primarily targets beta-1 receptors. This selectivity is advantageous as it minimizes potential side effects like bronchoconstriction, which can be problematic for individuals with asthma.